Bay 41-2272

描述

BAY 41-2272 是一种吡唑并吡啶化合物,可作为可溶性鸟苷酸环化酶的激活剂。 它以其通过非一氧化氮机制刺激可溶性鸟苷酸环化酶的能力而闻名,从而导致各种生物学效应,例如血管舒张和抑制血小板聚集 .

准备方法

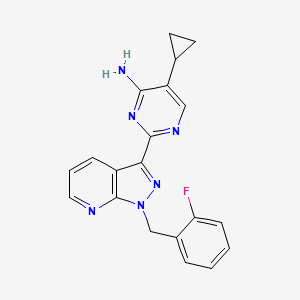

BAY 41-2272 的合成涉及 1H-吡唑并[3,4-b]吡啶与 2-氟苄基在 1 位和 4-氨基-5-环丙基嘧啶-2-基在 3 位的反应 . 具体的合成路线和工业生产方法是专有的,在公开文献中没有广泛公开。

化学反应分析

Mechanism of sGC Activation

BAY 41-2272 directly stimulates sGC by binding to the enzyme's catalytic domain, independent of NO. Key findings include:

-

Synergistic NO Interaction : this compound amplifies sGC activation in the presence of NO donors (e.g., DEA NONOate), increasing cGMP production by up to 80-fold compared to baseline .

-

Structural Binding : NMR studies reveal this compound binds near the gas diffusion tunnels of the H-NOX domain in Ns H-NOX, potentially blocking NO escape and stabilizing its interaction with the heme group .

-

Redox Sensitivity : The compound requires a reduced heme state (Fe²⁺) for optimal activity. Oxidation by ODQ (heme oxidant) inhibits sGC even when this compound is bound, demonstrating redox-dependent efficacy .

Enzyme Kinetics and Inhibition

This compound's interaction with sGC follows distinct kinetic patterns and is modulated by inhibitors:

-

Competitive Inhibition : Compound 2 (small-molecule inhibitor) reduces this compound-stimulated sGC activity by >90% via competitive binding to the catalytic domain .

-

Noncompetitive Inhibition : Compound 1 inhibits sGC noncompetitively, preferentially targeting the sGC-GTP complex .

cGMP-Independent Effects

This compound exhibits off-target effects unrelated to cGMP signaling:

-

Superoxide Production : Increases NADPH oxidase activity, elevating superoxide release by ≥50% in monocytes via CYBB (gp91phox) and p67phox upregulation .

-

Ion Channel Modulation : Inhibits calcium influx in vascular smooth muscle cells independently of cGMP, reducing vasoconstriction .

Redox and Oxidative Stress Interactions

Oxidative stress modulates this compound's efficacy:

-

Antioxidant Cofactors : Co-treatment with superoxide dismutase (SOD) or apocynin restores vasorelaxation in hypertensive models by mitigating ROS interference .

-

Heme Oxidation : ODQ blocks this compound-induced cGMP production by converting heme Fe²⁺ to Fe³⁺, rendering sGC unresponsive .

Pharmacodynamic Synergies and Antagonisms

-

Prostaglandin Interaction : Indomethacin (COX inhibitor) enhances this compound's vasorelaxation by reducing thromboxane A₂-mediated counteraction .

-

Cytokine Modulation : Augments TNF-α and IL-12p70 release in monocytes, linking sGC stimulation to immune activation .

Structural Dynamics

Key structural insights from NMR and 19F-NMR:

科学研究应用

Key Applications

-

Cardiovascular Health

- BAY 41-2272 has been studied for its role in reducing vascular smooth muscle cell proliferation, which is significant in conditions such as hypertension and atherosclerosis. Research indicates that this compound can increase cGMP levels and inhibit the proliferation of vascular smooth muscle cells (VSMCs) .

-

Fibrosis

- The compound has demonstrated potential in mitigating liver fibrosis by inhibiting the expression of connective tissue growth factor (CTGF) in hepatic stellate cells (HSCs). A study found that this compound effectively reduced TGFβ1-induced CTGF expression and cell proliferation in primary HSCs, suggesting its utility in treating liver diseases .

- Immunological Responses

- Pulmonary Health

Case Study 1: Liver Fibrosis

A study investigated the effects of this compound on HSC activation. Researchers found that treatment with this compound led to a significant decrease in CTGF expression and cell proliferation induced by TGFβ1. The mechanism involved Akt-dependent pathways rather than the canonical sGC/cGMP pathway, highlighting a novel action of this compound .

Case Study 2: Vascular Smooth Muscle Cell Proliferation

In another study focusing on VSMCs, this compound was shown to elevate cGMP levels significantly while inhibiting cell proliferation. The results demonstrated that at concentrations as low as 100 nM, this compound could induce meaningful increases in cyclic nucleotide levels, which correlated with reduced cellular mitogenesis .

Case Study 3: Immune Activation

Research on immune responses revealed that this compound markedly improved the phagocytic activity of monocytes, increasing their ability to engulf pathogens. This enhancement was quantified as a threefold increase in microbicidal activity against E. coli, illustrating its potential as an adjunctive therapy in infectious diseases .

Data Summary

The following table summarizes key findings from various studies regarding the effects of this compound:

作用机制

BAY 41-2272 通过激活可溶性鸟苷酸环化酶在新的、与一氧化氮无关的调节位点发挥作用。 这种激活导致环鸟苷单磷酸水平升高,进而诱导血管舒张并抑制血小板聚集 . 该化合物还影响血管平滑肌细胞中血管舒张剂刺激的磷蛋白的磷酸化,涉及环腺苷单磷酸和环鸟苷单磷酸途径 .

相似化合物的比较

BAY 41-2272 与其他可溶性鸟苷酸环化酶激活剂相比是独特的,因为它具有与一氧化氮无关的机制。类似的化合物包括:

YC-1: 另一种可溶性鸟苷酸环化酶激活剂,它也以与一氧化氮无关的方式刺激该酶.

BAY 60-2770: 一种具有类似性质但化学结构不同的相关化合物.

This compound 因其独特的分子结构及其在无需一氧化氮的情况下激活可溶性鸟苷酸环化酶的能力而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具 .

生物活性

Bay 41-2272 is a soluble guanylate cyclase (sGC) stimulator that has garnered attention for its diverse biological activities, particularly in the context of immune response modulation, antifibrotic effects, and vascular relaxation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an agonist for soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of cell proliferation, and modulation of immune responses.

Immune Modulation

Monocyte Activation

Research has demonstrated that this compound significantly enhances the activation of human mononuclear phagocytes. Key findings include:

- Increased Superoxide Production : Treatment with this compound resulted in a more than 50% increase in superoxide production in both peripheral blood mononuclear cells (PBMCs) and THP-1 cells compared to untreated controls .

- Enhanced Phagocytosis : The compound augmented phagocytic activity, showing a threefold increase in the uptake of zymosan particles .

- Cytokine Release : this compound also stimulated the release of pro-inflammatory cytokines such as TNF-α and IL-12p70 .

Case Study: In Vivo Efficacy Against Infections

In a study involving mice infected with Candida albicans, administration of this compound led to a significant reduction in mortality rates. The treatment enhanced macrophage accumulation and reactive oxygen species (ROS) production, demonstrating its potential as an anti-infective agent through the activation of innate immunity .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Mortality Rate | 80% | 20% |

| Macrophage Influx | Baseline | Significant Increase |

| ROS Production | Baseline | Enhanced |

Antifibrotic Effects

This compound has been shown to attenuate fibrosis in various models:

- Liver Fibrosis : In hepatic stellate cells (HSCs), this compound inhibited TGFβ1-induced expression of connective tissue growth factor (CTGF), a key mediator in fibrogenesis. This effect was found to be independent of the canonical sGC/cGMP pathway, suggesting alternative mechanisms involving Akt signaling .

Table: Effects on CTGF Expression in HSCs

| Treatment | CTGF Expression (Relative Units) |

|---|---|

| Control | 100 |

| TGFβ1 Alone | 300 |

| TGFβ1 + this compound | 150 |

Vascular Relaxation

This compound also exhibits significant vasodilatory effects:

属性

IUPAC Name |

5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOAHNRJAXSBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180320 | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256376-24-6 | |

| Record name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256376-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-41-2272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 41-2272 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAY-41-2272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BAY 41-2272 acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , , ] It binds to a regulatory site on the α-subunit of sGC, distinct from the heme-binding site where NO binds. [, , ] This binding enhances the enzyme's sensitivity to NO, leading to increased conversion of GTP to cyclic guanosine monophosphate (cGMP). [, , , , ] Elevated cGMP levels activate protein kinase G (PKG) and downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. [, , , ]

A: While the provided research papers do not provide detailed spectroscopic data, the molecular formula of this compound (5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine) is C23H19FN6 and its molecular weight is 398.4 g/mol. [] For detailed spectroscopic data, refer to the compound's specific chemical characterization literature.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not extensively discuss its material compatibility or stability under various conditions. This information may be available in the compound's chemical properties literature.

A: this compound itself does not have catalytic properties. It acts as a stimulator of the enzyme soluble guanylate cyclase (sGC), enhancing its catalytic activity in converting GTP to cGMP. [, , , ] Its primary application is in research to understand sGC function and its potential as a therapeutic target for diseases related to NO-cGMP signaling dysfunction.

A: While the provided articles do not detail specific computational studies on this compound, they mention that its binding site on the sGC α-subunit has been mapped. [, ] This mapping suggests that computational methods, such as molecular docking or molecular dynamics simulations, might have been employed to understand the interaction between this compound and sGC.

ANone: Specific information about the stability and formulation strategies for this compound is not available in the provided research papers.

ANone: The provided research articles focus on the scientific aspects of this compound and do not provide details on specific SHE (Safety, Health, and Environment) regulations. As a research compound, standard laboratory safety procedures should be followed when handling this compound.

A: Research indicates that this compound is orally bioavailable and effectively increases cGMP levels in various tissues, including plasma, lung, and corpus cavernosum. [, , , , ] The duration of its effects varies depending on the model and dosage used. [, ] More detailed information on its ADME profile would require further specific studies.

A: this compound has demonstrated efficacy in both in vitro and in vivo models. In vitro, it relaxes pre-contracted blood vessels and corpus cavernosum tissue from various species. [, , , , , , ] In vivo, it reduces pulmonary hypertension in various animal models, including lambs, rats, and rabbits. [, , , ] It also improves bladder dysfunction in NO-deficient rats and shows promise in treating erectile dysfunction in diabetic mice. [, ]

A: The research papers do not extensively cover toxicological studies on this compound. While some studies report that it was well-tolerated in animal models, further detailed toxicological investigations are needed to establish its safety profile for potential clinical applications. [, ]

ANone: The provided research papers do not discuss specific drug delivery or targeting strategies for this compound.

A: this compound represents an important milestone in the research of sGC as a therapeutic target. It was one of the first compounds identified as a NO-independent stimulator of sGC, opening new avenues for developing treatments for diseases related to NO-cGMP signaling dysfunction. [, ]

A: Yes, this compound research bridges disciplines like pharmacology, biochemistry, and physiology. [, , , , , , ] It has implications for understanding and treating various diseases, highlighting the importance of interdisciplinary collaboration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。